molecular formula C14H28ClNO B8744213 Chloroacetamide, N,N-dihexyl- CAS No. 32322-39-7

Chloroacetamide, N,N-dihexyl-

Cat. No.: B8744213
CAS No.: 32322-39-7
M. Wt: 261.83 g/mol
InChI Key: ZGQVQRKCUZEQLW-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Chloroacetamide Derivatives

Chloroacetamide derivatives are a significant class of organic compounds recognized for their versatility as intermediates and building blocks in chemical synthesis. longdom.orgresearchgate.net The core structure, featuring a reactive chlorine atom alpha to a carbonyl group, makes them valuable precursors for creating a wide array of more complex molecules, including various nitrogen-containing heterocycles. longdom.orgumich.edu These derivatives are employed in the synthesis of compounds ranging from natural product analogues to pharmacologically relevant substances and materials for solid-state chemistry. umich.eduarkat-usa.org

The reactivity of the chloroacetamide moiety is central to its utility. The chlorine atom is a good leaving group, susceptible to substitution by various nucleophiles, which allows for the straightforward introduction of diverse functional groups. researchgate.net This reactivity has been harnessed to develop new synthetic methodologies, such as radical and non-radical cyclizations for building intricate molecular frameworks. longdom.org The biological activity often associated with chloroacetamide derivatives is attributed to their ability to alkylate essential biological nucleophiles, such as thiol groups found in enzymes and proteins like glutathione. researchgate.net

Significance of N,N-Disubstituted Chloroacetamide Architectures in Academic Inquiry

Within the chloroacetamide family, the nature of the substitution on the nitrogen atom plays a crucial role in defining the molecule's properties and potential applications. N,N-disubstituted chloroacetamides, such as N,N-Dihexylchloroacetamide, represent a specific architecture where the amide nitrogen is bonded to two organic substituents, precluding the presence of an N-H bond.

This N,N-disubstitution pattern has several important implications for the molecule's chemical behavior. The steric bulk of the substituents on the nitrogen atom can influence the reactivity of the adjacent chloroacetyl group. researchgate.net For instance, the size and conformation of the N-alkyl or N-aryl groups can modulate the accessibility of the electrophilic carbon center to incoming nucleophiles, thereby affecting reaction rates and selectivity.

Furthermore, the substituents significantly impact the molecule's physical properties, such as its solubility, lipophilicity, and conformational preferences. nih.gov In studies involving N-(substituted phenyl)-2-chloroacetamides, it was found that lipophilicity, influenced by the substituents on the phenyl ring, was a key factor in their ability to permeate cell membranes. nih.gov The steric and electronic effects of these N-substituents are a key area of investigation in quantitative structure-activity relationship (QSAR) studies, which aim to correlate molecular structure with chemical or biological activity. nih.govresearchgate.net The systematic variation of these N-substituent groups allows researchers to fine-tune the properties of the molecule for specific applications, a fundamental principle in fields like medicinal chemistry and materials science. researchgate.netnih.gov

Physicochemical Properties of N,N-Dihexylchloroacetamide

PropertyValue
Molecular Formula C₁₄H₂₈ClNO
Molecular Weight 261.83 g/mol
Appearance Data not widely available; likely a liquid or low-melting solid at room temperature.
Boiling Point Estimated to be in the range of 300-400 °C (Predicted)
Solubility Expected to be soluble in organic solvents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32322-39-7

Molecular Formula

C14H28ClNO

Molecular Weight

261.83 g/mol

IUPAC Name

2-chloro-N,N-dihexylacetamide

InChI

InChI=1S/C14H28ClNO/c1-3-5-7-9-11-16(14(17)13-15)12-10-8-6-4-2/h3-13H2,1-2H3

InChI Key

ZGQVQRKCUZEQLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CCl

Origin of Product

United States

Synthetic Methodologies for N,n Dihexylchloroacetamide and Analogues

Primary Amine Acylation Routes

Acylation reactions are fundamental to the formation of amides. These routes typically involve the reaction of an amine with a carboxylic acid derivative, most commonly an acyl chloride.

The most direct and widely employed method for synthesizing N,N-dihexylchloroacetamide is the acylation of dihexylamine (B85673) with chloroacetyl chloride. taylorandfrancis.comsimply.science This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions. wikipedia.orgiitk.ac.in This technique utilizes a two-phase system, typically an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base solution (such as sodium hydroxide). wikipedia.org The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic, thus diminishing the yield. organic-chemistry.orgbyjus.com

The reaction mechanism involves the nucleophilic attack of the secondary amine, dihexylamine, on the electrophilic carbonyl carbon of chloroacetyl chloride. iitk.ac.in This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final N,N-dihexylchloroacetamide product. byjus.com The reaction is generally rapid and can be conducted at temperatures ranging from -20°C to room temperature. google.comfishersci.com The choice of solvent can include tetrahydrofuran, ethyl acetate, or heptane. google.com For a greener approach, some N-chloroacetylation reactions have been successfully carried out in a phosphate (B84403) buffer, which can be completed in as little as 20 minutes. tandfonline.com

Table 1: Reaction Parameters for Acylation of Secondary Amines

ParameterConditionReference
Acylating AgentChloroacetyl Chloride taylorandfrancis.com
AmineDihexylamine (Secondary Amine) simply.science
Typical ConditionsSchotten-Baumann (biphasic) wikipedia.org
BaseAqueous NaOH, Pyridine (B92270), Triethylamine iitk.ac.inbyjus.comresearchgate.net
SolventsDichloromethane, Diethyl Ether, THF wikipedia.orggoogle.com
Temperature-20°C to 25°C google.com

An alternative, albeit less direct, route involves the acylation of imine derivatives. This multi-step process begins with the formation of an imine (or Schiff base) from a primary amine. The imine is then reduced to a secondary amine, which can subsequently be acylated. libretexts.org Reductive amination, the conversion of a carbonyl group to an amine via an imine intermediate, is a key part of this pathway. wikipedia.org

More advanced one-pot methods have been developed where a Schiff base is contacted with a carboxylic acid derivative, such as chloroacetyl chloride, in the presence of a silane (B1218182) compound like trichlorosilane. google.com This process can directly yield the N,N-disubstituted carboxylic acid amide. google.com Another approach involves the reaction of imines with carboxylic anhydrides in the presence of zinc dust and triethylsilane, which provides the desired amide under mild conditions. researchgate.net These methods bypass the need to isolate the intermediate secondary amine, offering a more streamlined synthesis. google.comresearchgate.net

Functional Group Transformations and Precursor Design

Instead of forming the final molecule in a single step, N,N-dihexylchloroacetamide can be constructed by modifying a simpler amide precursor.

This strategy starts with a primary amide, 2-chloroacetamide, which is then alkylated twice with a hexyl halide (e.g., hexyl bromide or iodide) to introduce the two hexyl groups onto the nitrogen atom. Amides are weak bases, so they must first be converted to their more nucleophilic conjugate bases to facilitate alkylation. mdpi.comresearchgate.net This is typically achieved using a strong base like sodium hydride or a mixture of potassium hydroxide (B78521) and potassium carbonate. mdpi.comresearchgate.net

Phase-transfer catalysis (PTC) offers a convenient method for N-alkylation without the need for pre-forming the amide salt. mdpi.com In this technique, a catalyst like tetrabutylammonium (B224687) bromide (TBAB) facilitates the transfer of the amide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs. mdpi.comresearchgate.net Microwave irradiation has been shown to significantly accelerate these solvent-free, PTC-facilitated N-alkylation reactions, reducing reaction times from hours to mere seconds or minutes. mdpi.comresearchgate.net

Table 2: Comparison of N-Alkylation Methods for Amides

MethodBase/CatalystConditionsReference
Classical MethodSodium Metal, Sodium Hydride, KOHInert solvent, prolonged reaction time researchgate.net
Phase-Transfer Catalysis (PTC)KOH/K₂CO₃, TBABSolvent or solvent-free mdpi.com
Microwave-Assisted PTCKOH/K₂CO₃, TBABSolvent-free, rapid (55-150 s) mdpi.com

The synthesis of N,N-dihexylchloroacetamide via imine-based routes necessitates the initial preparation of a suitable Schiff base. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govteikyomedicaljournal.com For example, a Schiff base can be prepared by reacting a primary amine with a substituted benzaldehyde. ijtsrd.comjchr.org The reaction is typically reversible and may be catalyzed by an acid or base. teikyomedicaljournal.com

Once formed, the Schiff base (an imine) can be reduced to a secondary amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or hydrogen gas over a palladium catalyst (H₂/Pd). libretexts.orgwikipedia.org This resulting secondary amine is the direct precursor needed for the acylation step with chloroacetyl chloride as described in section 2.1.1. This multi-step approach allows for the modular construction of the target molecule.

Advanced Synthetic Techniques and Stereochemical Considerations

Modern synthetic chemistry offers advanced techniques that can improve the efficiency and sustainability of amide synthesis. Flow chemistry, for instance, allows for the continuous production of amides. nih.gov In a flow system, reagents are pumped through a heated reactor, which can lead to higher yields and better control over reaction conditions compared to traditional batch methods. unimib.itnih.gov This approach has been successfully used for the synthesis of various amides, sometimes telescoping multiple steps into a single continuous process. nih.govacs.org

Microwave-assisted synthesis is another powerful technique that dramatically reduces reaction times, often from hours to minutes. mjcce.org.mk It has been applied to the solvent-free synthesis of amides directly from carboxylic acids and amines, as well as for the rapid N-alkylation of amides. mdpi.commjcce.org.mk

Regarding stereochemistry, N,N-dihexylchloroacetamide itself is achiral. However, if the alkyl groups on the nitrogen or the acyl group contain stereocenters, controlling the stereochemical outcome of the reaction becomes crucial. In the acylation of a chiral secondary amine, the stereocenter is typically unaffected as the reaction occurs at the nitrogen atom. However, in reactions involving the deprotonation and subsequent acylation of cyclic amines with existing stereocenters, the stereochemical course can be influenced by factors like the choice of base, counterion, and the reactivity of the electrophile (the acylating agent). acs.org For complex molecules, these considerations are critical for obtaining the desired stereoisomer. rsc.org

Asymmetric N-Acylation Approaches

Asymmetric N-acylation represents a critical strategy for producing chiral amides, often through the kinetic resolution of racemic amines or the desymmetrization of prochiral amines. thieme-connect.de While direct asymmetric synthesis of N,N-dihexylchloroacetamide is not extensively documented, the principles of kinetic resolution via N-acylation are well-established and applicable to analogous structures. thieme-connect.com This strategy relies on a chiral catalyst or reagent that selectively acylates one enantiomer of a racemic secondary amine at a faster rate than the other, allowing for the separation of an enantioenriched unreacted amine and an enantioenriched amide product. researchgate.netmdpi.com

Catalytic kinetic resolution of secondary amines has been a significant challenge in chemical synthesis. researchgate.net Non-enzymatic methods have emerged, utilizing chiral catalysts to achieve effective N-acylation. thieme-connect.com For example, planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been developed as effective catalysts for the kinetic resolution of primary amines through acylation. thieme-connect.com Similarly, lipase-catalyzed asymmetric N-acylation of racemic cyclic secondary amines has been successful, yielding products with high enantioselectivity. mdpi.com These enzymatic and organocatalytic approaches provide a framework for the potential synthesis of chiral analogues of N,N-dihexylchloroacetamide from chiral or racemic precursors. thieme-connect.de

Exploration of Stereoselective Synthesis Pathways

Recent advances in organic synthesis have opened new pathways for the stereoselective preparation of amides with complex chiral features, particularly C–N atropisomers, which exhibit restricted rotation around a C–N single bond. thieme-connect.com These methods are crucial for accessing unique molecular scaffolds for applications in medicinal chemistry and materials science. rsc.orgrsc.org

One novel strategy for the atropselective synthesis of amides involves an intramolecular acyl transfer. rsc.org In this method, a tethered Lewis basic group, such as a pyridine or tertiary amine, is acylated first, followed by a rate-determining, stereoselective intramolecular transfer of the acyl group to the target nitrogen atom. rsc.orgrsc.org This process operates under kinetic control and can produce configurationally stable atropisomers, which can be isolated as single diastereoisomers. rsc.org Computational studies have been used to support the proposed acyl transfer mechanism and understand the kinetic and thermodynamic outcomes of the reaction. rsc.orgrsc.org

Other elegant methods for synthesizing C–N atropisomeric amides include:

Asymmetric N-functionalization : Pioneering studies have demonstrated the use of palladium-catalyzed N-allylation of non-atropisomeric anilide precursors to generate configurationally stable chiral products. thieme-connect.comnih.gov

Annulation Reactions : Rhodium-catalyzed [2+2+2] cycloaddition reactions have been employed to construct bicyclic amides with excellent enantioselectivity by strategically forming an aromatic ring. thieme-connect.com

Dynamic Kinetic Resolution : This approach leverages the racemization of a substrate under the reaction conditions while one enantiomer is selectively transformed. A method for the dynamic kinetic resolution of atropisomeric naphthamides has been developed, relying on an intramolecular hydrogen bond to facilitate racemization, which is then intercepted by O-alkylation to lock the stereochemistry, yielding products with high enantiomeric ratios. nih.gov

These advanced methodologies, while not applied directly to N,N-dihexylchloroacetamide, illustrate the sophisticated techniques available for controlling stereochemistry in amide synthesis. thieme-connect.comrsc.org

N-Dealkylation as a Synthetic Strategy for Related Amine Structures

The synthesis of N,N-dihexylchloroacetamide requires the secondary amine precursor, dihexylamine. N-dealkylation of tertiary amines is a valuable and widely used chemical transformation for obtaining such secondary amines, which are crucial building blocks for pharmaceuticals and fine chemicals. nih.gov This process involves the cleavage of a stable C-N bond, which presents a significant challenge in synthetic organic chemistry. nih.gov

Several chemical methods are commonly used for the N-dealkylation of tertiary amines.

Cyanogen (B1215507) Bromide: The von Braun reaction, which uses cyanogen bromide (CNBr), is a classical method. The tertiary amine reacts with CNBr to form a quaternary cyanoammonium intermediate, which then breaks down to a cyanamide (B42294) and an alkyl bromide. The desired secondary amine is obtained after the hydrolysis or reduction of the cyanamide intermediate. nih.gov

Chloroformate Reagents: A broadly applied method involves the reaction of a tertiary amine with a chloroformate ester. nih.govresearchgate.net This reaction proceeds through a carbamate (B1207046) intermediate that is subsequently cleaved to yield the secondary amine. nih.govjustia.com Various chloroformate esters have been developed, each with specific advantages.

Phenyl and Ethyl Chloroformate: These have been used for the N-demethylation of alkaloids, though the final hydrolysis of the carbamate intermediate often requires vigorous conditions. nih.gov

α-Chloroethyl Chloroformate: This reagent offers the advantage of a more facile hydrolysis step, often requiring only warming in methanol (B129727) to produce the hydrochloride salt of the secondary amine. nih.govepa.gov

Vinyl Chloroformate: Forms a vinyloxycarbonyl (VOC) amide, which can be cleaved under mild acidic conditions to release the secondary amine. google.com

Propargyl Chloroformate: This reagent effectively dealkylates tertiary amines, and the resulting propargyloxycarbonyl (Poc) protected amine can be deprotected under mild, neutral conditions. researchgate.net

Photoredox Catalysis: More recently, photoredox catalysis has emerged as a mild and highly functional group-tolerant method for the N-dealkylation of tertiary amines. acs.orgnih.govacs.org These methods can operate under aerobic conditions and have been successfully applied to a diverse range of substrates, including complex molecules. acs.orgnih.gov The reaction can be promoted by iridium-based photocatalysts under blue light irradiation or by metal-free organic photocatalysts. rsc.orgmdpi.com

The following table summarizes and compares some of the key reagents used for N-dealkylation.

Reagent/MethodIntermediateCleavage ConditionsKey FeaturesCitations
Cyanogen Bromide (CNBr)CyanamideAcid/base hydrolysis or reductionClassic method; can require harsh cleavage conditions. nih.gov
Phenyl ChloroformatePhenyl CarbamateVigorous base hydrolysis (e.g., aq. KOH)Effective for N-demethylation of alkaloids. nih.gov
α-Chloroethyl Chloroformateα-Chloroethyl CarbamateMild (e.g., warming in Methanol)Cheaper than vinyl chloroformate; facile cleavage. nih.govepa.gov
Vinyl ChloroformateVinyloxycarbonyl (VOC) AmideMild acid hydrolysisVOC group is stable to some conditions, allowing for selective deprotection. google.com
Propargyl ChloroformatePropargyloxycarbonyl (Poc) CarbamateNeutral (e.g., Tetrathiomolybdate)Deprotection occurs under mild, neutral conditions. researchgate.net
Photoredox CatalysisIminium Ion (proposed)In-situ under reaction conditionsVery mild; high functional group tolerance; can be metal-free. acs.orgnih.govrsc.org

Spectroscopic and Structural Characterization of N,n Dihexylchloroacetamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules. For N,N-dihexylchloroacetamide, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals that can be assigned to specific atoms within the molecule, and can also reveal dynamic processes such as rotational isomerism.

The protons of the methylene (B1212753) group adjacent to the chlorine atom (Cl-CH₂-) are expected to appear as a singlet at approximately 4.0 ppm due to the strong deshielding effect of the chlorine atom. The two hexyl chains give rise to a series of signals. The methylene groups directly attached to the amide nitrogen (-N-CH₂-) are expected to resonate as a triplet around 3.3 ppm. The subsequent methylene groups along the hexyl chain will appear as multiplets in the range of 1.2-1.6 ppm. The terminal methyl groups (-CH₃) of the hexyl chains are anticipated to produce a triplet at approximately 0.9 ppm.

AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Cl-CH₂-C=O~4.0Singlet (s)
-N-CH₂-(CH₂)₄-CH₃~3.3Triplet (t)
-N-CH₂-(CH₂)₄-CH₃~1.2-1.6Multiplet (m)
-(CH₂)₅-CH~0.9Triplet (t)

The ¹³C NMR spectrum provides information on the carbon skeleton of N,N-dihexylchloroacetamide. The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum, expected around 165-170 ppm. The carbon atom attached to the chlorine (Cl-CH₂-) would appear at approximately 40-45 ppm.

The carbons of the two hexyl chains show distinct signals. The methylene carbons directly bonded to the nitrogen (-N-CH₂-) are expected around 45-50 ppm. The internal methylene carbons of the hexyl chains resonate in the 22-32 ppm range, while the terminal methyl carbons (-CH₃) are found in the most upfield region, at approximately 14 ppm.

AssignmentExpected Chemical Shift (δ, ppm)
-C=O~167
Cl-CH₂-~41
-N-CH₂-~48
-N-CH₂-CH₂-~29
-N-(CH₂)₂-CH₂-~26
-N-(CH₂)₃-CH₂-~31
-N-(CH₂)₄-CH₂-~22
-CH₃~14

Amides, such as N,N-dihexylchloroacetamide, exhibit restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon, known as rotational isomerism, can lead to the existence of distinct rotational isomers, or rotamers. As a result, the two hexyl groups may not be chemically equivalent, leading to a doubling of specific signals in the NMR spectrum, particularly at lower temperatures where the interconversion between rotamers is slow on the NMR timescale. beilstein-journals.org

The analysis of NMR spectra at various temperatures (variable-temperature NMR) allows for the study of this dynamic process. The coalescence of the separate signals for the two hexyl groups at higher temperatures can be used to calculate the energy barrier for rotation around the C-N bond. The relative integration of the signals at low temperatures can provide information on the population distribution of the different rotamers. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. youtube.com The resulting mass spectrum for N,N-dihexylchloroacetamide would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. However, this peak may be weak or absent due to the molecule's instability under EI conditions. mdpi.com

The fragmentation pattern is highly informative. A prominent fragmentation pathway for N,N-dialkylamides is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. For N,N-dihexylchloroacetamide, cleavage of one of the hexyl chains would result in characteristic fragment ions. Another common fragmentation is the McLafferty rearrangement, if sterically feasible.

m/z (mass-to-charge ratio)Proposed Fragment Identity
247/249[M]⁺ (Molecular Ion) with chlorine isotopes
172[M - C₅H₁₁]⁺ (Loss of a pentyl radical)
114[CH₂=N(C₆H₁₃)]⁺ (Iminium ion from α-cleavage)
77/79[ClCH₂CO]⁺ (Chloroacetyl cation)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. youtube.comuliege.be This is particularly useful for determining the molecular weight of the compound. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to obtain structural information. nih.gov

In an ESI-TQ-MS-MS experiment, the protonated N,N-dihexylchloroacetamide ion would be selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole (collision cell), and the resulting product ions would be analyzed in the third quadrupole. The fragmentation of the [M+H]⁺ ion would likely involve the cleavage of the amide bond and the loss of the hexyl chains. This technique provides specific fragmentation pathways that are valuable for structural confirmation and for the development of quantitative analytical methods. researchgate.net

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral Loss
248/250162ClCH₂COH (Protonated chloroacetic acid)
248/25086C₁₂H₂₅NCOCl (Loss of both hexyl groups and chloroacetyl)

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy, providing significant structural information through the analysis of fragmentation patterns. For N,N-dihexylchloroacetamide, HRMS would confirm its molecular formula, C₁₄H₂₈ClNO.

Upon ionization, typically through electron impact (EI), the molecular ion [M]⁺• would be formed. The presence of chlorine would be readily identifiable from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of N,N-dialkylchloroacetamides is influenced by the amide functional group, the alkyl chains, and the chloroacetyl moiety. Key fragmentation pathways for aliphatic amides include α-cleavage and McLafferty rearrangement. For N,N-dihexylchloroacetamide, the following fragmentation patterns are anticipated:

α-Cleavage: This is a common fragmentation pathway for amides and can occur on either side of the carbonyl group. Cleavage of the C-C bond between the carbonyl carbon and the chloromethyl group would result in the loss of a •CH₂Cl radical, leading to the formation of a stable acylium ion. Another significant α-cleavage involves the C-N bond, leading to the formation of a chloroacetyl cation or a dihexylamine (B85673) radical cation.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen from one of the hexyl chains to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This would result in the elimination of a neutral alkene molecule (hexene) and the formation of a charged enol-amide fragment.

Cleavage of Alkyl Chains: Fragmentation of the N-hexyl groups is also expected, proceeding through the loss of alkyl radicals at various positions along the chain, leading to a series of fragment ions separated by 14 Da (CH₂).

A study on the mass spectra of N-alkyl-α-chloroacetamides provides a basis for predicting the fragmentation of N,N-dihexylchloroacetamide. concordia.ca The presence of the chlorine atom directs some of the fragmentation pathways.

Table 1: Predicted HRMS Fragments for N,N-Dihexylchloroacetamide

Fragment Ion Proposed Formula Predicted m/z Fragmentation Pathway
[M]⁺• C₁₄H₂₈ClNO 261.1859 Molecular Ion
[M+2]⁺• C₁₄H₂₈³⁷ClNO 263.1830 Isotopic Molecular Ion
[M - CH₂Cl]⁺ C₁₃H₂₆NO 212.2014 α-Cleavage
[M - C₅H₁₁]⁺ C₉H₁₇ClNO 190.1000 Cleavage of hexyl chain
[C₆H₁₂N=C(OH)CH₂Cl]⁺• C₈H₁₆ClNO 177.0869 McLafferty Rearrangement
[CH₂=N(C₆H₁₃)₂]⁺ C₁₂H₂₆N 184.2065 α-Cleavage at C-N bond

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of N,N-dihexylchloroacetamide is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent of these is the amide I band, which is primarily due to the C=O stretching vibration. For tertiary amides, this band typically appears in the region of 1630-1670 cm⁻¹. The exact position is sensitive to the molecular environment and conformation.

Other significant vibrational modes for N,N-dialkylchloroacetamides include:

C-N Stretching: The stretching vibration of the tertiary amide C-N bond is expected to appear in the range of 1150-1250 cm⁻¹.

C-Cl Stretching: The chloroacetyl group will give rise to a C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region.

CH₂, CH₃ Vibrations: The hexyl chains will produce characteristic symmetric and asymmetric stretching vibrations for CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ range, as well as bending vibrations around 1465 cm⁻¹ (CH₂ scissoring) and 1375 cm⁻¹ (CH₃ symmetric bending).

The analysis of related N-(substituted phenyl)-2-chloroacetamides by FTIR confirms the presence of characteristic amide and C-Cl absorption bands. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for N,N-Dihexylchloroacetamide

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
Amide I (C=O stretch) Tertiary Amide 1630 - 1670
C-H stretch (asymmetric) CH₃ ~2955
C-H stretch (asymmetric) CH₂ ~2925
C-H stretch (symmetric) CH₃ ~2870
C-H stretch (symmetric) CH₂ ~2855
C-H bend (scissoring) CH₂ ~1465
C-H bend (symmetric) CH₃ ~1375
C-N stretch Tertiary Amide 1150 - 1250

Vibrational Band Analysis for Isomer Differentiation

Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, which can lead to the existence of rotational isomers (rotamers). For tertiary amides, these isomers arise from different spatial arrangements of the substituents on the nitrogen atom relative to the carbonyl group. While this is more commonly observed in simpler tertiary amides like N,N-dimethylformamide, the principle can be extended to N,N-dihexylchloroacetamide.

Vibrational spectroscopy can be a sensitive probe for detecting the presence of multiple conformers in equilibrium. The vibrational frequencies of certain modes, particularly those involving the amide group and the adjacent atoms, can be slightly different for each rotamer. This may manifest as broadened bands or the appearance of shoulder peaks in the IR spectrum, especially for the amide I (C=O stretch) and C-N stretching bands.

A detailed analysis of the vibrational spectra, often in combination with computational modeling, can allow for the assignment of specific bands to different rotational isomers. nih.govacs.org For instance, the C=O stretching frequency might be slightly lower in one conformer compared to another due to differences in dipole-dipole interactions or steric hindrance. Temperature-dependent IR studies can also be employed to study the equilibrium between different isomers, as the relative populations of the conformers will change with temperature. The study of rotational isomerism in amide-substituted squaraine dyes using FT-IR highlights the utility of this technique in conformational analysis. nih.gov

X-ray Crystallography for Crystalline Structure Determination

For a long-chain molecule like N,N-dihexylchloroacetamide, the crystal packing is expected to be dominated by the interactions between the flexible hexyl chains. These chains are likely to adopt an extended, all-trans conformation to maximize packing efficiency and van der Waals interactions. The polar chloroacetamide groups will also play a role in directing the crystal packing, potentially forming layers or other organized arrangements.

While a crystal structure for N,N-dihexylchloroacetamide is not available, the structures of other long-chain N,N-dialkylamides can provide insights into the expected structural features. The amide group is expected to be planar, and the orientation of the chloroacetyl group relative to the dihexylamino moiety would be determined. The crystal structure would also definitively establish the conformation around the C-N amide bond in the solid state.

Table 3: List of Compounds Mentioned

Compound Name
N,N-dihexylchloroacetamide
N,N-dialkylchloroacetamides
N-(substituted phenyl)-2-chloroacetamides
N,N-dimethylformamide

Computational Chemistry and Structure Activity Relationship Sar Investigations

Molecular Docking Studies of N,N-Dihexylchloroacetamide Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as an N,N-dihexylchloroacetamide analogue, and a protein's active site. nih.gov The process involves preparing the ligand and enzyme structures before investigating the binding interactions. researchgate.net

Molecular docking studies have been effectively used to explore the interactions of acetamide (B32628) derivatives with various biological targets. While direct studies on N,N-dihexylchloroacetamide are not extensively documented, research on analogous compounds provides a framework for understanding its potential interactions.

DNA Gyrase: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA and is a crucial target for antibacterial agents. nih.govnih.gov Docking studies on related compounds have shown that they can exhibit significant binding affinity with the DNA gyrase target (1GTV), indicating potential inhibitory activity. researchgate.net The interaction typically involves the ligand binding within the active site of the enzyme, stabilized by various non-covalent interactions. researchgate.netnih.gov

Topoisomerase II: Human type II topoisomerases (Top2) are vital targets for anticancer drugs. nih.gov These drugs often function by stabilizing the Top2-DNA cleavage complex, which leads to DNA strand breaks and apoptosis. nih.govnih.gov Docking simulations of acetamide analogues against Topoisomerase II would focus on their ability to fit into the drug-binding pocket and interact with key amino acid residues, thereby stabilizing this complex.

Other Targets: In silico studies on N-aryl-2-(N-disubstituted) acetamide compounds, which are structurally related to N,N-dihexylchloroacetamide, have evaluated their potential as inhibitors for enzymes involved in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). semanticscholar.orgresearchgate.net These studies utilize induced fit docking (IFD) to assess ligand binding modes. semanticscholar.org For example, studies on other acetamide derivatives have explored their potential as inhibitors of the COX-2 enzyme, a key target for anti-inflammatory agents. mdpi.com

The following table summarizes typical interactions observed in docking studies of acetamide analogues with protein targets.

Analogue ClassProtein TargetKey Interacting Residues (Example)Interaction Type
N-Aryl AcetamidesMAO-BTyr398, Tyr435Hydrogen Bonds, Pi-Pi Stacking
Dichlorophenoxy AcetamidesCOX-2Arg120, Tyr355Hydrogen Bonds
Benzothiazinone AnaloguesDNA GyraseAsp81, Gly85Hydrogen Bonds, Hydrophobic Interactions

A critical output of molecular docking simulations is the binding energy (often denoted as ΔG) or a docking score, which estimates the binding affinity between the ligand and the protein. A lower (more negative) binding energy value typically indicates a more stable and favorable ligand-protein complex. mdpi.com

For instance, in a study of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, a series of analogues were docked into the active site of the COX-2 enzyme. The binding energies (ΔG) were calculated, with the most effective compound exhibiting a ΔG of -10.4 kcal/mol. mdpi.com This value was superior to that of the reference compound, 2,4-dichlorophenoxyacetic acid. mdpi.com Similarly, docking studies of acetamide compounds against neurodegenerative enzyme targets used binding free energy (DGbind) calculations to identify promising inhibitors. semanticscholar.orgresearchgate.net

The table below shows hypothetical binding affinities for N,N-dihexylchloroacetamide analogues against various targets, based on findings for related structures.

AnalogueTarget ProteinBinding Affinity (kcal/mol)
Analogue ADNA Gyrase-9.8
Analogue BTopoisomerase II-10.2
Analogue CMAO-B-8.5
Analogue DCOX-2-10.4

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net The fundamental principle is that the variations in the activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by molecular descriptors. mdpi.com

The primary goal of a QSAR model is to create a predictive equation that links molecular descriptors (independent variables) to the observed biological activity (dependent variable). researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds. The robustness and predictive power of a QSAR model are evaluated through rigorous statistical validation, using metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and the R² for an external test set (R²pred). researchgate.net For a model to be considered reliable, these statistical parameters must meet established thresholds. researchgate.net

The development of a robust QSAR model depends heavily on the selection of appropriate molecular descriptors. These are numerical values that characterize specific properties of a molecule. For a compound like N,N-dihexylchloroacetamide, relevant descriptors could include:

Lipophilicity: Often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor is crucial for membrane permeability and reaching hydrophobic binding pockets. The two hexyl chains in N,N-dihexylchloroacetamide would contribute significantly to its lipophilicity.

Polarizability: This describes the ability of the electron cloud of a molecule to be distorted by an external electric field. It is related to the molecule's size and can influence non-covalent interactions, such as van der Waals forces, with a biological target. semanticscholar.org

Chemical Potential: This descriptor relates to the reactivity and stability of the molecule.

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule (e.g., molecular weight, surface area, volume).

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms, which are critical for electrostatic and hydrogen bonding interactions. semanticscholar.org

The following table lists key molecular descriptors and their relevance in QSAR studies.

Descriptor CategoryExample DescriptorRelevance to Biological Activity
LipophilicLogPMembrane permeability, hydrophobic interactions
ElectronicDipole Moment, PolarizabilityElectrostatic interactions, binding affinity
Steric/TopologicalMolecular Weight, Surface AreaSize and shape complementarity with the receptor site
Quantum-ChemicalHOMO/LUMO EnergiesChemical reactivity and stability

Various statistical methods are employed to build the mathematical model that links descriptors to activity. nih.gov

Multilinear Regression (MLR): This is one of the simplest and most common methods, used to create a linear equation between the biological activity and a set of molecular descriptors. nih.govslideshare.net Despite its simplicity, MLR can yield highly predictive and easily interpretable models. nih.gov

Nonlinear Multiple Regression: When the relationship between structure and activity is not linear, nonlinear methods are required. These can capture more complex relationships within the data.

Artificial Neural Networks (ANNs): ANNs are machine learning models inspired by the structure of the human brain. researchgate.net They are particularly adept at modeling complex, nonlinear relationships and can often achieve higher predictive accuracy than linear methods. researchgate.netnih.gov However, a drawback is that they can be more difficult to interpret (i.e., a "black box" model) and have a tendency to overfit the data if not carefully validated. nih.gov

Other machine learning techniques frequently used in QSAR include Partial Least Squares (PLS), Support Vector Machines (SVM), and k-Nearest Neighbors (k-NN). mdpi.comnih.gov The choice of method depends on the complexity of the data and the specific research objective. researchgate.net

Despite a comprehensive search for scientific literature focusing on the computational chemistry and structure-activity relationship (SAR) of the specific compound, Chloroacetamide, N,N-dihexyl-, detailed research findings that align with the requested article structure are not publicly available. Studies providing in-depth theoretical explorations of structural variations, the impact of substituent patterns on reactivity and yields, and specific optimization strategies based on SAR insights for N,N-dihexyl-chloroacetamide could not be located.

General research on the broader class of chloroacetamides indicates that their chemical reactivity and biological activity are influenced by the nature of the substituents on the nitrogen atom. However, this information does not provide the specific computational data or detailed SAR analysis required to construct the requested article on N,N-dihexyl-chloroacetamide.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “Chloroacetamide, N,N-dihexyl-”.

Environmental Fate and Degradation Mechanisms of Chloroacetamide Compounds

Biotransformation and Biodegradation Pathways

The breakdown of chloroacetamide herbicides in the environment is a complex process involving multiple steps, often initiated by microbial action. Key transformation pathways include dechlorination, dealkylation, and hydrolysis. walisongo.ac.id The structure of the N-alkyl substituents can significantly influence the rate and pathway of degradation. nih.gov

Under aerobic conditions, the degradation of chloroacetamide herbicides is primarily carried out by soil microorganisms. nih.gov These processes often involve hydroxylation, dealkylation, and the cleavage of the amide bond. researchgate.net For instance, some aerobic bacteria can utilize these herbicides as a source of carbon for their growth. nih.govacs.org The initial steps in aerobic degradation often involve the removal of the N-alkyl groups and the chloroacetyl group. researchgate.net

In anoxic environments such as subsoil, wetland sediments, and groundwater, anaerobic microorganisms are the principal agents of chloroacetamide herbicide degradation. researchgate.netnih.gov Anaerobic degradation pathways can differ significantly from aerobic ones. Reductive dechlorination, where the chlorine atom is removed from the acetamide (B32628) moiety, is a key initial step under anaerobic conditions. walisongo.ac.idresearchgate.net This process is often a detoxification step, as the resulting metabolites can be less toxic than the parent compound. researchgate.netnih.gov

Specific microbial strains have been identified as being capable of degrading various chloroacetamide herbicides. These microorganisms have developed enzymatic systems to break down these complex molecules.

Proteiniclasticum sediminis : The anaerobic bacterium Proteiniclasticum sediminis strain BAD-10T has been shown to degrade a range of chloroacetamide herbicides, including alachlor (B1666766), acetochlor (B104951), propisochlor, butachlor (B1668075), pretilachlor, and metolachlor. researchgate.netnih.gov The degradation rates are influenced by the length of the N-alkoxyalkyl groups, with shorter groups leading to faster degradation. researchgate.netnih.gov The proposed anaerobic catabolic pathway for acetochlor by this strain involves reductive dechlorination. researchgate.net

Paracoccus sp. : The bacterium Paracoccus sp. strain FLY-8, isolated from rice field soil, can utilize several chloroacetamide herbicides as a carbon source for growth. nih.govresearchgate.netacs.orgsigmaaldrich.com The degradation efficiency of this strain is affected by the molecular structure of the herbicide, particularly the nature of the side chains. nih.gov For example, the degradation of butachlor by Paracoccus sp. FLY-8 involves partial C-dealkylation to alachlor, followed by N-dealkylation. nih.govsigmaaldrich.com

Table 1: Microbial Strains Involved in Chloroacetamide Herbicide Degradation

Microbial StrainType of DegradationChloroacetamide Herbicides DegradedKey Findings
Proteiniclasticum sediminis BAD-10TAnaerobicAlachlor, Acetochlor, Propisochlor, Butachlor, Pretilachlor, MetolachlorDegradation kinetics are pseudo-first-order; shorter N-alkoxyalkyl groups lead to higher degradation rates. researchgate.netnih.gov
Paracoccus sp. FLY-8AerobicAlachlor, Acetochlor, Propisochlor, Butachlor, Pretilachlor, MetolachlorUtilizes herbicides as a carbon source; degradation rate is influenced by the molecular structure of the side chains. nih.govresearchgate.netacs.orgsigmaaldrich.com

Metabolite Identification and Characterization

While not extensively detailed for a wide range of chloroacetamides in the provided search context, the formation of sulfonic acid and oxanilic acid derivatives are known metabolic pathways for some chloroacetamide herbicides like alachlor and metolachlor. These ionic degradates have been detected in environmental samples. nih.gov The formation of these polar metabolites generally increases the water solubility of the compounds, which can affect their mobility in soil and water.

Dechlorination is a critical step in the degradation of chloroacetamide herbicides, as it often reduces the toxicity of the compound. nih.gov This process can occur through both biotic and abiotic mechanisms. Reductive dechlorination is a common pathway under anaerobic conditions, leading to the replacement of the chlorine atom with a hydrogen atom. walisongo.ac.iddss.go.th For example, the anaerobic degradation of acetochlor by Proteiniclasticum sediminis BAD-10T results in dechlorinated metabolites. researchgate.net Abiotic dechlorination can also be facilitated by substances like thiosulfate (B1220275) salts, which can react with chloroacetanilide herbicides to replace the chlorine atom. nih.gov The primary products of UV treatment on chloroacetamide herbicides are also a result of dechlorination. dtu.dknih.gov

Table 2: Common Metabolites of Chloroacetamide Herbicides

Parent Compound (Example)Degradation PathwayKey Metabolites
AcetochlorAnaerobic Biodegradation2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide (EMEMA), N-(2-methyl-6-ethylphenyl)-acetamide (MEPA) researchgate.netnih.gov
ButachlorAerobic BiodegradationAlachlor, 2-chloro-N-(2,6-dimethylphenyl)acetamide, 2,6-diethylaniline (B152787) nih.govsigmaaldrich.com
Alachlor, MetolachlorReductive DechlorinationDechlorinated acetanilides dss.go.th

Proposed Catabolic Pathways (e.g., for Acetochlor)

Microbial degradation is a primary mechanism for the breakdown of chloroacetamide herbicides in the environment. Studies on widely used chloroacetamides, such as acetochlor, have elucidated potential catabolic pathways. These pathways generally involve a series of enzymatic reactions that transform the parent molecule into less complex and often less toxic substances.

A common initial step in the degradation of many chloroacetamides is the cleavage of the chloroacetyl group. This can be followed by further transformations of the aromatic ring and the N-substituents. For acetochlor, proposed pathways involve N-dealkylation and amide hydrolysis, leading to the formation of various metabolites. While a specific catabolic pathway for Chloroacetamide, N,N-dihexyl- has not been documented, it is plausible that it would undergo similar initial transformation steps, beginning with the enzymatic cleavage of the N,N-dihexyl groups or the chloroacetyl moiety. The long hexyl chains may, however, influence the rate and microbial populations involved in this degradation.

Influence of Molecular Structure on Environmental Degradation Kinetics

The rate at which chloroacetamide compounds degrade in the environment is significantly influenced by their molecular structure. The nature of the N-substituents, in particular, can have a profound effect on the kinetics of both microbial and chemical degradation.

Effects of N-Alkoxyalkyl Groups and Alkyl Substituents

Research on various chloroacetamide herbicides has demonstrated a clear relationship between the structure of the N-substituents and the rate of degradation. For instance, the length and branching of alkyl chains can impact the accessibility of the amide bond to microbial enzymes.

Generally, it has been observed that increasing the length and complexity of the N-alkyl substituents can lead to slower degradation rates. This is attributed to steric hindrance, which can impede the approach of enzymes responsible for initiating the degradation process. Therefore, it can be hypothesized that Chloroacetamide, N,N-dihexyl-, with its two long hexyl chains, may exhibit greater persistence in the environment compared to chloroacetamides with smaller N-alkyl groups. The lipophilicity conferred by the dihexyl groups could also influence its partitioning into soil organic matter, potentially affecting its bioavailability for microbial degradation.

Environmental Transport and Persistence Studies

The movement and longevity of chloroacetamide compounds in the environment are key factors in assessing their potential for off-site contamination and long-term ecological impact. These characteristics are largely determined by the compound's physicochemical properties and its interactions with environmental matrices.

Adsorption/Sorption to Environmental Matrices

The tendency of a chemical to bind to soil particles and organic matter is a critical determinant of its mobility. This process, known as adsorption or sorption, is influenced by both the chemical's properties and the characteristics of the soil, such as organic carbon content, clay content, and pH.

For chloroacetamide herbicides, the N-substituents play a significant role in their sorption behavior. The presence of long alkyl chains, such as the dihexyl groups in Chloroacetamide, N,N-dihexyl-, would be expected to increase the compound's hydrophobicity (lipophilicity). This increased lipophilicity generally leads to stronger adsorption to soil organic matter. Consequently, Chloroacetamide, N,N-dihexyl- is likely to be less mobile and more persistent in the soil environment compared to more polar chloroacetamides.

Below is a table illustrating the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for some chloroacetamide herbicides, which indicates their tendency to adsorb to soil organic matter. A higher Koc value suggests stronger adsorption and lower mobility. While data for Chloroacetamide, N,N-dihexyl- is unavailable, the trend suggests that its Koc would likely be higher than that of the listed compounds.

CompoundLog Koc
Acetochlor2.3
Alachlor2.2
Metolachlor2.3
Butachlor2.8
Note: Data is illustrative and sourced from general literature on chloroacetamide herbicides.

Mobility in Soils and Aqueous Systems

The mobility of a pesticide in soil and its potential to leach into groundwater or move into surface water via runoff is inversely related to its adsorption to soil particles. Compounds that are strongly adsorbed are less mobile, while those that are weakly adsorbed are more prone to transport.

Given the expected high hydrophobicity of Chloroacetamide, N,N-dihexyl- due to its long alkyl chains, its mobility in soils is anticipated to be low. It would likely be classified as having low to very low mobility. This would reduce the risk of groundwater contamination through leaching. However, its persistence in the topsoil layers could increase the potential for transport via soil erosion and surface runoff events. In aqueous systems, its low water solubility would likely lead to its association with suspended sediments and organic matter rather than being present in a dissolved phase.

Occurrence and Distribution in Various Environmental Media

The detection of a pesticide in various environmental compartments such as soil, water, and air is a direct measure of its distribution and persistence. Widespread detection can indicate a potential for long-range transport and exposure to non-target organisms.

To date, there are no specific reports on the detection and distribution of Chloroacetamide, N,N-dihexyl- in environmental media. However, numerous studies have documented the presence of other chloroacetamide herbicides and their degradation products in surface water, groundwater, and even rainwater in agricultural regions. The concentrations of these compounds can vary seasonally, often peaking after application periods. Given its likely persistence, if Chloroacetamide, N,N-dihexyl- were to be used commercially, it is plausible that it or its metabolites could be detected in soil and sediment in areas of application. Its potential for long-range atmospheric transport is expected to be low due to its presumed low vapor pressure.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of analytical separation science, enabling the isolation of target analytes from complex matrices. For Chloroacetamide, N,N-dihexyl-, several chromatographic techniques are applicable, each offering distinct advantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) and Coupled Detectors (e.g., HPLC-UV, HPLC-ED, IP RP LC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC. For Chloroacetamide, N,N-dihexyl-, reversed-phase HPLC (RP-HPLC) is the most appropriate mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The long dihexyl chains of the molecule will cause it to be strongly retained on a C18 column.

HPLC with Ultraviolet (UV) Detection : The amide functional group in Chloroacetamide, N,N-dihexyl- exhibits UV absorbance at low wavelengths (around 200-220 nm). HPLC-UV is a robust and widely available technique for quantification.

HPLC with Electrochemical Detection (HPLC-ED) : While not a primary technique for this compound, electrochemical detection could potentially be explored if the molecule exhibits redox activity under specific conditions.

Ion-Pair Reversed-Phase Liquid Chromatography (IP RP LC) : This technique is used for ionic or ionizable compounds and is not directly applicable to the neutral Chloroacetamide, N,N-dihexyl- molecule.

Recent studies on other N,N-disubstituted chloroacetamides have successfully used reversed-phase liquid chromatography to correlate chromatographic parameters with key biological activity predictors. mdpi.comtandfonline.com

Table 2: Representative HPLC Parameters for Chloroacetamide, N,N-dihexyl- Analysis

Parameter Setting
Column C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile/Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm

| Injection Volume | 10 µL |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. twistingmemoirs.com SFC is particularly advantageous for separating non-polar and moderately polar compounds. teledynelabs.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced organic solvent consumption compared to HPLC. twistingmemoirs.com Given the non-polar nature imparted by the two hexyl chains, Chloroacetamide, N,N-dihexyl- is an excellent candidate for SFC analysis. The technique has been successfully applied to the extraction and analysis of other long-chain alkylamides. nih.govresearchgate.netacs.org A polar co-solvent, such as methanol, is typically added to the CO₂ to modulate analyte retention.

Table 3: Potential SFC Parameters for Chloroacetamide, N,N-dihexyl- Analysis

Parameter Setting
Column Diol or 2-Ethylpyridine, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Supercritical CO₂ with a Methanol gradient (e.g., 5% to 30%)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C

| Detector | UV at 210 nm or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for qualitative identification and purity assessment. wikipedia.orglongdom.org It involves a stationary phase (e.g., silica (B1680970) gel or C18-bonded silica) coated on a plate and a mobile phase that moves up the plate via capillary action. wikipedia.org For Chloroacetamide, N,N-dihexyl-, both normal-phase and reversed-phase TLC can be utilized.

Normal-Phase TLC : A silica gel plate is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The more polar chloroacetamide group will interact with the silica, while the non-polar hexyl chains will have less affinity.

Reversed-Phase TLC (RP-TLC) : A C18-coated plate is used with a polar mobile phase (e.g., a mixture of methanol and water). The non-polar hexyl chains will interact strongly with the stationary phase. Studies on similar N,N-disubstituted chloroacetamides have used RP-TLC to determine lipophilicity. mdpi.com

Visualization can be achieved by using a UV lamp (if the compound is UV-active) or by staining with a suitable reagent like iodine vapor.

Table 4: Example TLC Systems for Chloroacetamide, N,N-dihexyl-

TLC Mode Stationary Phase Mobile Phase Example Detection
Normal-Phase Silica Gel 60 F₂₅₄ Hexane:Ethyl Acetate (7:3, v/v) UV light (254 nm)

| Reversed-Phase | RP-18 F₂₅₄s | Methanol:Water (9:1, v/v) | UV light (254 nm) |

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis (CE) that allows for the separation of neutral analytes. wikipedia.orgnih.gov The technique employs a buffer solution containing a surfactant (like sodium dodecyl sulfate, SDS) at a concentration above its critical micelle concentration. wikipedia.org These micelles form a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. asdlib.org

Due to the significant hydrophobicity conferred by the two C6 alkyl chains, Chloroacetamide, N,N-dihexyl- would be expected to partition very strongly into the micellar phase. asdlib.org This strong interaction might lead to long migration times or co-elution with the micelles. To achieve separation, it may be necessary to add an organic modifier (e.g., acetonitrile or methanol) to the buffer to decrease the analyte's affinity for the micelles. MEKC is noted for its high separation efficiency and minimal sample/reagent consumption. scispace.com

Table 5: Potential MEKC Parameters for Chloroacetamide, N,N-dihexyl- Analysis

Parameter Setting
Capillary Fused silica, 50 µm ID, 50 cm total length
Buffer 25 mM Sodium borate, pH 9.2, containing 50 mM SDS and 15% Acetonitrile
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (pressure) injection

| Detection | UV at 210 nm |

Mass Spectrometry (MS) Detection Platforms

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides high selectivity and sensitivity, as well as structural information for definitive compound identification.

For Chloroacetamide, N,N-dihexyl-, electron ionization (EI) is typically used in GC-MS. The resulting mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ions that are characteristic of the molecule's structure. The fragmentation of N-alkyl-a-chloroacetamides has been studied, and predictable cleavage patterns emerge. concordia.ca A primary fragmentation pathway for N,N-disubstituted amides is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu

Key expected fragmentation patterns for Chloroacetamide, N,N-dihexyl- would include:

Alpha-cleavage : Loss of a pentyl radical (C₅H₁₁) from one of the hexyl chains, leading to a prominent ion.

McLafferty Rearrangement : While more common in primary amides, related rearrangements can occur. libretexts.org

Cleavage of the C-N bond : Fragmentation at the amide bond can also occur.

Table 6: Predicted Key Mass Fragments for Chloroacetamide, N,N-dihexyl- (EI-MS)

m/z Value Possible Fragment Identity Fragmentation Pathway
261/263 [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern)
226 [M - Cl]⁺ Loss of a chlorine radical
190 [M - C₅H₁₁]⁺ Alpha-cleavage: loss of a pentyl radical
148 [CH₂=N(C₆H₁₃)₂]⁺ Cleavage of the CO-CH₂Cl bond
86 [CH₂=N(H)C₆H₁₃]⁺ Cleavage and rearrangement

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation (with ³⁵Cl/³⁷Cl isotope pattern) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile organic compounds. For N,N-dihexyl-chloroacetamide, which possesses sufficient volatility and thermal stability, GC-MS offers high chromatographic resolution and definitive mass spectral identification. The electron ionization (EI) mode in MS provides characteristic fragmentation patterns that can be used for structural elucidation and confirmation.

Key parameters in a typical GC-MS analysis for chloroacetamide compounds include the type of capillary column, temperature programming, and the mass spectrometer's acquisition mode. While specific retention times and mass spectra for Chloroacetamide, N,N-dihexyl- are not widely published, a general approach can be inferred from the analysis of other N,N-disubstituted chloroacetamides.

Table 1: Illustrative GC-MS Parameters for Analysis of Chloroacetamide Analogs (Note: These are representative parameters and would require optimization for Chloroacetamide, N,N-dihexyl-)

Parameter Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-500
Transfer Line Temp 280 °C

| Ion Source Temp | 230 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

For compounds that may have limited thermal stability or require higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are the methods of choice. These techniques are widely applied for the analysis of haloacetamides and chloroacetamide herbicides in various matrices.

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources used for the analysis of chloroacetamides. LC-MS/MS, often utilizing a triple quadrupole mass spectrometer, provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions. This minimizes matrix interference and allows for quantification at very low levels. For instance, methods have been developed for a range of haloacetamides in drinking water with detection limits in the nanogram-per-liter range.

Table 2: Example LC-MS/MS Parameters for Haloacetamide Analysis (Note: These parameters for related compounds would serve as a starting point for developing a method for Chloroacetamide, N,N-dihexyl-)

Parameter Setting
LC Column C18 reversed-phase, 100 mm x 2.1 mm, 3.5 µm particle size
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), positive ion mode
MS System Triple Quadrupole

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

High-Resolution Mass Spectrometry (HRMS) in LC-MS Systems

High-Resolution Mass Spectrometry (HRMS), coupled with liquid chromatography, offers significant advantages for the analysis of compounds like Chloroacetamide, N,N-dihexyl-. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, typically with errors of less than 5 ppm. This high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is invaluable for the confident identification of unknown compounds and for distinguishing between isobaric interferences. In the context of environmental or biological samples where a multitude of compounds may be present, the high resolving power of HRMS is essential for separating the analyte signal from background noise and matrix components.

Electrospray Ionization (ESI)-Ion Trap MS (MSn)

Electrospray Ionization (ESI) coupled with an ion trap mass spectrometer (MSn) is another powerful technique for the structural elucidation of chloroacetamide compounds. ESI is a soft ionization technique that typically produces protonated molecules [M+H]+, which can then be subjected to multiple stages of fragmentation (MSn) within the ion trap. This sequential fragmentation provides detailed information about the compound's structure by revealing fragmentation pathways. For a molecule like Chloroacetamide, N,N-dihexyl-, MSn experiments could be designed to isolate the parent ion and then systematically fragment it to identify the dihexylamino and chloroacetyl moieties, providing a high degree of confidence in its identification.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when dealing with complex matrices. The choice of extraction and cleanup procedures, as well as potential derivatization, depends on the physicochemical properties of Chloroacetamide, N,N-dihexyl- and the nature of the sample matrix.

Extraction Procedures for Diverse Sample Matrices

The goal of extraction is to isolate the target analyte from the sample matrix while removing interfering substances. Given the likely nonpolar nature of Chloroacetamide, N,N-dihexyl- due to the two hexyl chains, various extraction techniques can be employed.

Water Samples: For aqueous matrices, solid-phase extraction (SPE) is a common and effective technique for concentrating and cleaning up haloacetamides. Polymeric sorbents, such as Oasis HLB, have been shown to be effective for the extraction of a wide range of these compounds from drinking water. nih.gov

Soil and Sediment: Extraction from solid matrices like soil typically involves solvent extraction. A common approach is pressurized liquid extraction (PLE) or sonication-assisted solvent extraction using organic solvents such as a mixture of acetone (B3395972) and hexane. The choice of solvent should be optimized to efficiently extract the target compound while minimizing the co-extraction of interfering matrix components.

Biological Tissues: For biological samples, a more rigorous extraction and cleanup procedure is often necessary. This may involve homogenization of the tissue, followed by liquid-liquid extraction (LLE) or SPE. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction with acetonitrile followed by a cleanup step with dispersive SPE, could also be adapted for this purpose.

Table 3: Overview of Extraction Techniques for Chloroacetamide Analogs in Different Matrices

Sample Matrix Extraction Technique Key Considerations
Drinking Water Solid-Phase Extraction (SPE) Choice of sorbent material is critical for good recovery. nih.gov
Soil/Sediment Pressurized Liquid Extraction (PLE) / Sonication Solvent selection and optimization of extraction parameters (temperature, pressure) are important.
Plant Tissues QuEChERS Effective for a broad range of analytes and matrices, requires optimization of sorbents for cleanup.

Chemical Derivatization for Enhanced Chromatographic Performance and Detection

Chemical derivatization is a process where the analyte is chemically modified to improve its analytical properties. For GC-MS analysis, derivatization can be employed to increase the volatility and thermal stability of a compound. While Chloroacetamide, N,N-dihexyl- may be amenable to direct GC-MS analysis, derivatization could potentially improve peak shape and sensitivity. For example, reduction of the carbonyl group or substitution of the chlorine atom could be explored.

In the context of LC-MS, derivatization is less common for chloroacetamides as they are generally amenable to ESI or APCI. However, if detection limits need to be significantly improved, derivatization to introduce a permanently charged moiety or a group with very high ionization efficiency could be considered. For instance, reacting the chloroacetamide with a reagent that introduces a quaternary ammonium (B1175870) group would enhance its response in positive ion ESI-MS. The decision to use derivatization must be weighed against the added complexity of the sample preparation procedure and the potential for introducing artifacts.

Quantitative Analytical Performance Parameters

The validation of an analytical method is crucial to ensure that the data generated is reliable, consistent, and accurate. wjarr.comindustrialpharmacist.com For the quantitative analysis of Chloroacetamide, N,N-dihexyl-, key performance parameters must be established. These parameters include the limit of detection (LOD), the limit of quantitation (LOQ), precision, and accuracy. metrology-journal.org The establishment of these metrics ensures the method is suitable for its intended purpose, providing confidence in the reported results for this specific compound.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. ddtjournal.net The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. loesungsfabrik.de

Several methods are employed to determine the LOD and LOQ, with common approaches including the signal-to-noise ratio and the use of the standard deviation of the response and the slope of a calibration curve. ddtjournal.net

Signal-to-Noise Ratio: This approach is typically used for analytical methods that exhibit a baseline noise, such as chromatography. loesungsfabrik.de The LOD is often estimated as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is estimated at a ratio of 10:1. ddtjournal.netloesungsfabrik.de

Calibration Curve Method: The LOD and LOQ can also be calculated based on the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve. The formulas are generally expressed as:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) sepscience.com

For the analysis of Chloroacetamide, N,N-dihexyl-, a hypothetical determination of the LOD and LOQ using the calibration curve method is presented below. This assumes an analysis performed by a chromatographic technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterValueUnit
Slope of the Calibration Curve (S)15890Area/ng·mL⁻¹
Standard Deviation of the y-intercept (σ)835Area
Calculated Limit of Detection (LOD)0.17ng·mL⁻¹
Calculated Limit of Quantitation (LOQ)0.53ng·mL⁻¹

Precision and Accuracy in Analytical Methods

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. metrology-journal.org Accuracy denotes the closeness of the test results obtained by the method to the true value. scioninstruments.com

Precision is typically evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. metrology-journal.org

Intermediate Precision: Expresses the variations within a single laboratory, such as on different days, with different analysts, or different equipment. ut.eepharmaguru.co

Reproducibility: The precision between different laboratories. ut.ee

Precision is commonly expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy is often determined through recovery studies. wisdomlib.org This involves adding a known amount of the analyte (spiking) to a blank matrix and analyzing the sample. The percentage of the analyte recovered is a measure of the method's accuracy. nih.gov

The following table provides illustrative data on the precision and accuracy for the analysis of Chloroacetamide, N,N-dihexyl- at three different concentration levels.

Spiked Concentration (ng·mL⁻¹)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
1.04.25.898.5
10.02.53.1101.2
50.01.82.399.3

Academic Research Applications and Broader Scientific Implications

Advancements in Organic Synthesis Methodologies

The chemical reactivity of N-substituted chloroacetamides is primarily defined by the ease with which the chlorine atom can be replaced by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net This reactivity makes compounds like Chloroacetamide, N,N-dihexyl- valuable intermediates in the construction of more complex molecular architectures.

Structural Modification of Lead Compounds for Chemical Biology Studies

In drug discovery, the modification of a "lead compound"—a molecule with promising therapeutic activity but suboptimal properties—is a critical step. philadelphia.edu.jo One of the key parameters manipulated during this process is lipophilicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govyoutube.com The orally administered drug must have moderate lipophilicity to be absorbed effectively. philadelphia.edu.jo

Table 1: Strategies for Modifying Lead Compounds

Modification Strategy Physicochemical Property Altered Potential Therapeutic Benefit Role of N,N-dihexyl- group
Addition of Lipophilic Groups Increased Lipophilicity (LogP) Enhanced membrane permeability, Improved binding in hydrophobic pockets Introduces two C6 alkyl chains, significantly increasing lipophilicity
Introduction of Bulky Groups Increased Steric Hindrance Improved selectivity, Prevention of metabolic degradation The dihexylamino group provides significant steric bulk
Alteration of Polar Surface Area Reduced Polar Surface Area (PSA) Increased absorption, Reduced efflux by transporters The large nonpolar alkyl groups decrease the relative contribution of polar moieties

Preparation of Novel Sulfur-Containing Compounds

N-substituted chloroacetamides readily react with sulfur nucleophiles to form C-S bonds, providing a direct route to various sulfur-containing compounds. researchgate.netscielo.org.za The reaction of Chloroacetamide, N,N-dihexyl- with thiols (R-SH) or their corresponding thiolates (R-S⁻) results in the formation of N,N-dihexyl-2-(alkylthio)acetamides. This nucleophilic substitution reaction is a foundational method for synthesizing thioethers. mdpi.com

Further chemical manipulation of these thioether products can yield compounds with sulfur in higher oxidation states. For instance, oxidation of the resulting sulfide (B99878) can produce the corresponding sulfoxides and sulfones, which are important functional groups in medicinal chemistry. This synthetic versatility allows for the creation of a library of related compounds with diverse electronic and steric properties, starting from a single chloroacetamide precursor.

Table 2: Synthesis of Sulfur Compounds from Chloroacetamide, N,N-dihexyl-

Sulfur Nucleophile Intermediate Product Final Product Class Reaction Type
Thiol (R-SH) N,N-dihexyl-2-(alkylthio)acetamide Thioether (Sulfide) Nucleophilic Substitution
Thioether (from above) N,N-dihexyl-2-(alkylsulfinyl)acetamide Sulfoxide Oxidation
Thioether (from above) N,N-dihexyl-2-(alkylsulfonyl)acetamide Sulfone Oxidation

Development of Diverse Heterocyclic Systems

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active natural products. nih.gov Chloroacetamides have been demonstrated to be exceptionally versatile building blocks for the synthesis of 5-, 6-, and 7-membered nitrogen heterocycles through both radical and non-radical pathways. ub.edu

The reactivity of the chloroacetyl group in Chloroacetamide, N,N-dihexyl- can be harnessed for intramolecular or intermolecular cyclization reactions. For example, reaction with a molecule containing two nucleophilic sites, such as a substituted amine or hydrazine, can lead to the formation of rings like piperazines or diazepines. The N,N-dihexyl groups, while not directly participating in the cyclization, become substituents on the final heterocyclic ring, imparting high lipophilicity and potentially influencing the molecule's biological interactions and solubility. researchgate.net This approach allows for the rapid assembly of complex and highly functionalized heterocyclic scaffolds.

Biochemical Probes and Mechanistic Investigations

The ability of chloroacetamides to selectively react with certain amino acid residues makes them powerful tools for probing biological systems. Chloroacetamide, N,N-dihexyl-, with its significant steric and lipophilic properties, is particularly suited for creating specific types of biochemical probes.

Elucidating Protein Structure and Function through Cysteine Residue Modification

Cysteine is a unique amino acid due to the nucleophilic nature of its thiol (-SH) side chain, which makes it a target for specific chemical modifications. nih.gov Alkylating agents, including chloroacetamides, are widely used to covalently modify cysteine residues in proteins. creative-proteomics.comresearchgate.net This process, known as cysteine alkylation, is a cornerstone of proteomics and structural biology. nih.gov

Chloroacetamide, N,N-dihexyl- can be used to selectively attach a large, hydrophobic N,N-dihexylacetamido label to cysteine residues. This modification can serve several purposes:

Probing Structural Accessibility : The ability of Chloroacetamide, N,N-dihexyl- to react with a specific cysteine residue can provide information about whether that residue is exposed on the protein surface or buried within its structure. nih.gov

Introducing Steric Bulk : The attachment of the bulky dihexyl group can be used to physically block a binding site or an enzyme's active site, helping to elucidate its function.

Altering the Local Environment : Introducing a highly lipophilic moiety can disrupt or alter hydrophobic interactions in a specific region of the protein, allowing researchers to study the impact of these interactions on protein folding and stability. creative-proteomics.com

Preventing Disulfide Bonds : Alkylation effectively "caps" cysteine residues, preventing them from forming disulfide bonds, which is often a necessary step in sample preparation for mass spectrometry-based proteomics. creative-proteomics.com

While iodoacetamide (B48618) is a more common alkylating agent, chloroacetamide is also effective and has been reported to result in fewer undesirable off-site reactions in some applications. nih.govresearchgate.net

Investigating Enzyme Kinetics and Protein-Protein Interactions

Covalent modification of a cysteine residue within a protein can have a profound impact on its function. nih.govmdpi.com If the modified cysteine is located in the active site of an enzyme, alkylation by Chloroacetamide, N,N-dihexyl- can lead to irreversible inhibition. Studying the rate of this inhibition can provide insights into the enzyme's kinetic mechanism. mdpi.com

Furthermore, the introduction of the bulky and hydrophobic N,N-dihexylacetamido group can be used to investigate protein-protein interactions. semanticscholar.org If a cysteine residue is located at the interface where two proteins interact, its modification can physically prevent the proteins from binding. By observing how this specific modification affects complex formation, researchers can map the interaction surfaces of proteins and understand the forces that govern their association. semanticscholar.org The change in the electrostatic and steric environment caused by the covalent modification can reorganize the non-covalent interactions that stabilize the protein's structure or its complexes with other molecules. nih.gov

Engineering Chemical Reactivity on Cell Surfaces

While there is no specific research detailing the use of Chloroacetamide, N,N-dihexyl- for engineering chemical reactivity on cell surfaces, the chloroacetamide functional group is a known reactive moiety in bioconjugation chemistry. Chloroacetamides can function as alkylating agents, reacting with nucleophilic residues on proteins, such as the thiol group of cysteine, to form stable covalent bonds. This reactivity is the basis for their use in labeling and modifying proteins and other biomolecules.

In the context of cell surface engineering, a molecule like Chloroacetamide, N,N-dihexyl- could theoretically be employed to introduce dihexylamide functionalities onto cell surface proteins. The lipophilic nature of the two hexyl chains might influence the interaction of the modified cells with their environment, potentially altering membrane properties or mediating interactions with other hydrophobic molecules or surfaces. However, without experimental data, this remains a hypothetical application.

Contribution to Environmental Science and Remediation Research

There is no available research on the environmental fate, impact, or potential for remediation of Chloroacetamide, N,N-dihexyl-. The following sections discuss general principles that could apply to this compound based on its structure.

Understanding Agrochemical Environmental Transformations

Chloroacetamide herbicides are a class of agrochemicals that have been studied for their environmental transformations. The degradation of these herbicides in soil and water can occur through various mechanisms, including microbial degradation and abiotic hydrolysis. The amide and chloro- functional groups are key to their mode of action and are also the sites of environmental transformation.

For a compound like Chloroacetamide, N,N-dihexyl-, one could surmise that its environmental transformation pathways would involve the cleavage of the C-Cl bond and the hydrolysis of the amide bond. The presence of the two hexyl chains would likely render the molecule more hydrophobic than smaller chloroacetamides, which would affect its solubility in water and its partitioning in soil and sediment. This increased hydrophobicity could lead to greater persistence in the environment and a higher potential for bioaccumulation.

Bioremediation Strategies for Contaminated Environments

Bioremediation strategies for environments contaminated with chloroacetamide herbicides often rely on microorganisms that can degrade these compounds. These microorganisms may possess enzymes, such as dehalogenases and amidases, that can break down the herbicide into less toxic substances.

Should Chloroacetamide, N,N-dihexyl- be identified as an environmental contaminant, bioremediation efforts would likely focus on isolating and utilizing microbes capable of metabolizing this specific molecule. The long alkyl chains might pose a challenge for some microorganisms, but could also be a carbon source for others. The effectiveness of such strategies would depend on the specific environmental conditions and the microbial populations present.

Applications in Materials Science and Solid-State Chemistry

No specific applications of Chloroacetamide, N,N-dihexyl- in materials science or solid-state chemistry have been documented in the available literature. The molecule's structure, featuring a polar chloroacetamide head and two nonpolar hexyl tails, suggests it could have amphiphilic properties. Such properties are of interest in materials science for the formation of self-assembled structures like micelles or films at interfaces.

The dihexylamide group could also influence the bulk properties of materials if Chloroacetamide, N,N-dihexyl- were to be used as an additive or monomer. The long alkyl chains could impart flexibility and hydrophobicity to polymers or other materials. In solid-state chemistry, the packing of such molecules in a crystal lattice would be influenced by both the polar interactions of the chloroacetamide group and the van der Waals interactions of the hexyl chains. However, these are general considerations based on molecular structure, and no specific research has been published to support these potential applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing N,N-dihexylchloroacetamide?

  • Methodological Answer : N,N-Dihexylchloroacetamide can be synthesized via nucleophilic substitution between chloroacetyl chloride and dihexylamine. A typical procedure involves refluxing equimolar amounts of dihexylamine and chloroacetyl chloride in anhydrous dichloromethane or toluene under nitrogen, with a base like triethylamine to scavenge HCl. Reaction progress is monitored by TLC (hexane:ethyl acetate, 7:3). Post-reaction, the mixture is washed with water, dried (Na₂SO₄), and purified via column chromatography (silica gel, gradient elution) to isolate the product .

Q. How can spectroscopic techniques confirm the structure of N,N-dihexylchloroacetamide?

  • Methodological Answer :
  • IR Spectroscopy : A strong absorption band near 1650–1680 cm⁻¹ confirms the C=O stretch of the acetamide group. C-Cl stretches appear at 600–800 cm⁻¹ .
  • ¹H NMR : The N-hexyl chains show multiplets at δ 1.2–1.4 ppm (methylene groups) and a triplet near δ 3.3 ppm (N-CH₂). The acetamide’s CH₂Cl group appears as a singlet at δ 4.0–4.2 ppm .
  • Mass Spectrometry : Electron ionization (EI-MS) typically yields a molecular ion peak [M]⁺ at m/z corresponding to C₁₄H₂₇ClN₂O, with fragment ions from hexyl chain cleavage and acetamide backbone breakdown .

Q. What solvents and bases are most effective for minimizing side reactions during synthesis?

  • Methodological Answer : Non-polar solvents (e.g., toluene) reduce side reactions like hydrolysis, while bases such as triethylamine or pyridine enhance nucleophilicity of the amine. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent moisture-induced degradation. Solvent choice should balance reactivity and solubility; dichloromethane is preferred for faster kinetics .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for N,N-dihexylchloroacetamide formation?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model the reaction’s transition states and energy barriers. Tools like Gaussian or ORCA simulate intermediates, such as the tetrahedral transition state during nucleophilic attack. ICReDD’s integrated computational-experimental approach optimizes reaction parameters by iterating between simulations and lab data, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in reported synthetic yields for chloroacetamide derivatives?

  • Methodological Answer :
  • Comparative Analysis : Systematically vary parameters (solvent polarity, temperature, stoichiometry) across studies to identify critical factors. For example, higher yields in toluene vs. DCM may reflect improved stability of intermediates .
  • Statistical Design : Use response surface methodology (RSM) or factorial design to isolate variables affecting yield. Meta-analysis of published data can reveal trends (e.g., optimal temperatures between 60–80°C) .

Q. What strategies enable selective functionalization of N,N-dihexylchloroacetamide for advanced applications?

  • Methodological Answer :
  • C-Amidoalkylation : React the acetamide’s α-CH₂Cl group with aromatic substrates (e.g., thiophene or naphthalene derivatives) using Lewis acids like FeCl₃. Monitor regioselectivity via HPLC and characterize products via ¹³C NMR .
  • Cross-Coupling Reactions : Employ Pd-catalyzed couplings (Suzuki, Heck) to introduce aryl/alkenyl groups. Optimize ligand systems (e.g., PPh₃) and solvent mixtures (DMF:H₂O) to enhance efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.